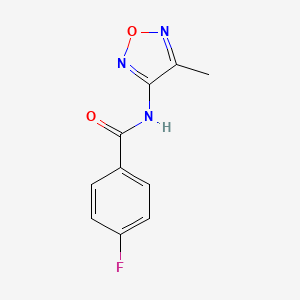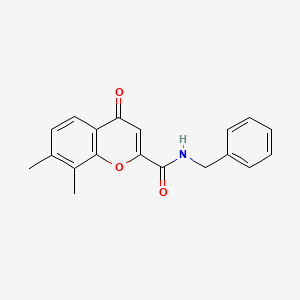![molecular formula C24H34N4O4 B11395683 1,3-Dicyclohexyl-1-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B11395683.png)
1,3-Dicyclohexyl-1-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-DICYCLOHEXYL-3-{[3-(3,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}UREA is an organic compound that belongs to the class of ureas It is known for its complex structure, which includes a urea backbone substituted with dicyclohexyl groups and a 1,2,4-oxadiazole ring attached to a dimethoxyphenyl group
Preparation Methods
The synthesis of 1,3-DICYCLOHEXYL-3-{[3-(3,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}UREA typically involves multiple steps. One common method includes the reaction of cyclohexylamine with an appropriate isocyanate to form the dicyclohexylurea backbone. The oxadiazole ring can be introduced through a cyclization reaction involving hydrazides and carboxylic acids. The final step involves the coupling of the oxadiazole ring with the dimethoxyphenyl group under specific reaction conditions, such as the use of a coupling agent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst .
Chemical Reactions Analysis
1,3-DICYCLOHEXYL-3-{[3-(3,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}UREA undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring, where nucleophiles replace existing substituents.
Hydrolysis: Under acidic or basic conditions, the urea backbone can be hydrolyzed to yield amines and carboxylic acids
Scientific Research Applications
1,3-DICYCLOHEXYL-3-{[3-(3,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}UREA has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of 1,3-DICYCLOHEXYL-3-{[3-(3,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}UREA involves its interaction with molecular targets such as soluble epoxide hydrolase (sEH). By inhibiting sEH, the compound prevents the hydrolysis of epoxyeicosatrienoic acids (EETs), which are involved in the regulation of blood pressure and inflammation. This inhibition leads to increased levels of EETs, resulting in vasodilation and anti-inflammatory effects .
Comparison with Similar Compounds
1,3-DICYCLOHEXYL-3-{[3-(3,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}UREA can be compared to other urea derivatives and oxadiazole-containing compounds:
1,3-Dicyclohexylurea: A simpler urea derivative known for its use as a coupling agent in peptide synthesis.
3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazole: A compound with similar structural features but lacking the urea backbone, used in the synthesis of various heterocyclic compounds.
N,N’-Dicyclohexylcarbodiimide (DCC): A related compound used as a coupling agent in organic synthesis.
Properties
Molecular Formula |
C24H34N4O4 |
|---|---|
Molecular Weight |
442.6 g/mol |
IUPAC Name |
1,3-dicyclohexyl-1-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]urea |
InChI |
InChI=1S/C24H34N4O4/c1-30-20-14-13-17(15-21(20)31-2)23-26-22(32-27-23)16-28(19-11-7-4-8-12-19)24(29)25-18-9-5-3-6-10-18/h13-15,18-19H,3-12,16H2,1-2H3,(H,25,29) |
InChI Key |
AGKXRQCADXBVLA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)CN(C3CCCCC3)C(=O)NC4CCCCC4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-methoxyphenyl)-4-methyl-9-propyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B11395600.png)
![N-(6-benzyl-5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)cyclopropanecarboxamide](/img/structure/B11395606.png)
![1-(2-{2-methoxy-4-[(1E)-prop-1-en-1-yl]phenoxy}ethyl)-2-(piperidin-1-ylmethyl)-1H-benzimidazole](/img/structure/B11395607.png)
![2-[(2,4-Dichlorophenoxy)methyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B11395614.png)
![8-(3-fluorophenyl)-10-(4-methylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B11395619.png)
![N-(4-chlorophenyl)-3-(phenoxymethyl)-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11395629.png)


![N-(3-chlorobenzyl)-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide](/img/structure/B11395639.png)
![2-(Furan-2-ylmethyl)-1-(4-hydroxy-3-methoxyphenyl)-6,8-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11395656.png)
![4-(3-bromophenyl)-3-(2-hydroxyphenyl)-5-(tetrahydrofuran-2-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11395662.png)

![ethyl 2-{[(6,7-dimethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B11395676.png)
![2-(N-Methyl4-methylbenzenesulfonamido)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-YL]methyl}acetamide](/img/structure/B11395682.png)
